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Maltose 1-epimerase - 166799-98-0

Maltose 1-epimerase

Catalog Number: EVT-1511766
CAS Number: 166799-98-0
Molecular Formula: C11H9NO4S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Maltose 1-epimerase is an enzyme that catalyzes the interconversion of the two anomers of maltose: alpha-maltose and beta-maltose. This enzyme plays a crucial role in carbohydrate metabolism and is classified under the enzyme commission number EC 5.1.3.-, which denotes its function as an epimerase acting on carbohydrates and derivatives. The ability to convert between these two forms of maltose is significant in various biological processes, particularly in starch metabolism.

Source

Maltose 1-epimerase has been identified in various organisms, including plants and microorganisms. Its production can be derived from sources such as Phaseolus vulgaris (common bean) and Arabidopsis thaliana (a model organism in plant biology). The enzyme is often isolated through fermentation processes or recombinant DNA technology, allowing for its study and application in laboratory settings.

Classification

Maltose 1-epimerase falls under the broader category of glycoside hydrolases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. Within this classification, it specifically acts on disaccharides like maltose, facilitating the conversion between its anomeric forms.

Synthesis Analysis

Methods

The synthesis of maltose 1-epimerase can be achieved through both natural extraction from biological sources and recombinant DNA technology. In laboratory settings, a common method involves cloning the gene encoding maltose 1-epimerase into a suitable expression vector, followed by transformation into host cells such as Escherichia coli.

Technical Details

After transformation, the host cells are cultured under optimal conditions to induce protein expression. Following expression, the enzyme can be purified using techniques such as affinity chromatography or ion exchange chromatography. This purification process ensures that the enzyme is free from contaminants and retains its functional properties.

Molecular Structure Analysis

Structure

The molecular structure of maltose 1-epimerase consists of several key domains that facilitate its enzymatic activity. The active site typically contains residues essential for substrate binding and catalysis. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the enzyme's three-dimensional conformation.

Data

While specific structural data may vary among different sources, general characteristics include a molecular weight ranging from approximately 50 to 60 kDa and a preference for maltose as a substrate. The enzyme's structure allows for efficient binding to both alpha- and beta-anomers of maltose.

Chemical Reactions Analysis

Reactions

Maltose 1-epimerase catalyzes the reversible reaction converting alpha-maltose to beta-maltose and vice versa. This reaction is crucial during starch degradation, where the balance between these two forms can influence metabolic pathways.

Technical Details

The reaction mechanism involves the formation of a transient enzyme-substrate complex, where specific amino acid residues interact with the hydroxyl groups at the anomeric carbon of maltose. Kinetic studies indicate that the interconversion rate is relatively slow, with a half-life for spontaneous conversion exceeding 90 minutes under physiological conditions .

Mechanism of Action

Process

The mechanism of action for maltose 1-epimerase involves several steps:

  1. Substrate Binding: The enzyme binds to maltose, positioning it within the active site.
  2. Epimerization: A proton transfer occurs at the anomeric carbon, leading to the conversion between alpha- and beta-anomers.
  3. Product Release: The newly formed anomer is released from the active site, allowing the enzyme to catalyze further reactions.

Data

Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) are essential for understanding the efficiency of maltose 1-epimerase in catalyzing its reactions. These parameters can vary based on factors like pH and temperature.

Physical and Chemical Properties Analysis

Physical Properties

Maltose 1-epimerase is typically a soluble protein with optimal activity at specific pH levels (usually around neutral pH) and temperatures ranging from 30°C to 37°C. Its stability can be influenced by ionic strength and the presence of cofactors.

Chemical Properties

The enzyme exhibits characteristics typical of glycoside hydrolases, including sensitivity to denaturing agents such as urea or high concentrations of salt. Its activity can be inhibited by certain sugars or analogs that mimic maltose structure but do not participate in catalysis.

Applications

Scientific Uses

Maltose 1-epimerase has several applications in scientific research:

  • Carbohydrate Metabolism Studies: It serves as a tool for investigating metabolic pathways involving starch degradation.
  • Analytical Chemistry: The enzyme is utilized in enzymatic assays for quantifying maltose levels in various samples due to its specificity for different anomers .
  • Biotechnology: Maltose 1-epimerase can be employed in food science to modify sugar compositions or enhance flavors through controlled epimerization processes.
Introduction to Maltose 1-Epimerase

Historical Discovery and Nomenclature

The discovery of maltose 1-epimerase traces to 1995, when Japanese researchers Shirokane and Suzuki isolated a novel enzymatic activity from Lactobacillus brevis IFO 3345. Using cell-free extracts, they purified the enzyme to homogeneity and characterized its substrate specificity, confirming its distinct preference for maltose over other disaccharides like lactose or cellobiose. The enzyme’s molecular weight was determined as 43,000–45,000 Da via HPLC gel filtration and SDS-PAGE, with optimal activity at pH 6.5–7.0 [3].

Initially designated "maltose 1-epimerase" (MER), it received the systematic name maltose 1-epimerase and the EC number 5.1.3.21 in 2002 by the Nomenclature Committee of the International Union of Biochemistry and Molecular Biology (IUBMB). This classification underscored its mechanistic distinction from general mutarotases, which exhibit broad specificity for aldose sugars [1] [2] [9]. Key milestones include:

  • 1995: First purification and kinetic characterization [3].
  • 2002: Formal EC classification as 5.1.3.21 [2] [9].
  • Commercialization: Available as a purified enzyme for research (e.g., Sigma-Aldrich M0902) [10].

Taxonomic Distribution in Prokaryotes and Eukaryotes

Maltose 1-epimerase exhibits a phylogenetically restricted distribution, with well-documented activity primarily in prokaryotes, particularly lactic acid bacteria:

Prokaryotes

  • Lactobacillaceae: Lactobacillus brevis (source strain IFO 3345) remains the best-studied producer [3] [10].
  • Other Bacteria: Homologs are predicted in Leuconostoc species (UniProt entry Q03PA4) [9], though experimental validation is limited. Genomic analyses suggest potential distribution in other Gram-positive bacteria utilizing maltose-rich niches.

Eukaryotes

No robust evidence supports native maltose 1-epimerase activity in eukaryotes:

  • Plants: Despite the critical role of β-maltose in chloroplast starch degradation, plant genomes lack homologs of bacterial MER. Anomer interconversion relies solely on spontaneous mutarotation [6].
  • Fungi/Mammals: Absence of MER-like domains in proteomic databases implies no functional equivalents exist. Eukaryotes depend on non-enzymatic anomerization or alternative metabolic pathways [6] [8].

Table 1: Documented and Predicted Sources of Maltose 1-Epimerase

Organism GroupExample SpeciesExperimental EvidenceAnomerization Mechanism
ProkaryotesLactobacillus brevisPurified enzyme, kinetics [3]Enzymatic (MER)
Leuconostoc spp.UniProt annotation [9]Presumed enzymatic
EukaryotesArabidopsis thaliana (plant)None; β-maltose detected [6]Spontaneous
MammalsNoneSpontaneous

Classification Within the Isomerase Family (EC 5.1.3.21)

Maltose 1-epimerase belongs to the isomerase class (EC 5), specifically the racemases and epimerases subclass (EC 5.1) acting on carbohydrates and derivatives (EC 5.1.3). Its formal classification is:

  • Systematic Name: Maltose 1-epimerase
  • Reaction: α-maltose ⇌ β-maltose
  • Cofactors: None required; functions independently of metals or co-substrates [1] [2] [9].

Biochemically, MER is distinguished from general sugar mutarotases (e.g., aldose 1-epimerase, EC 5.1.3.3) by its narrow substrate specificity. While it weakly epimerizes glucose anomers (~25% relative activity), its catalytic efficiency for maltose is 4-fold higher than for lactose or cellobiose, indicating evolutionary adaptation to α-glucosyl disaccharides [3] [10].

Table 2: Enzymatic Profile of Maltose 1-Epimerase (EC 5.1.3.21)

PropertySpecification
Catalytic TypeEpimerase
IUBMB Reactionα-maltose = β-maltose [RN:R07319]
Key Substratesα-/β-maltose (primary); α-/β-glucose (secondary)
InhibitorsNone documented
Activity Assayβ→α conversion: 1 unit = 1 μmol β-maltose converted/min at pH 7.0, 25°C [10]

Biological Significance of Anomer Interconversion

The interconversion of maltose anomers is critical for carbohydrate metabolism due to anomer-specific enzymatic processing:

Metabolic Asymmetry

  • β-Maltose Dominance: Chloroplastic β-amylase releases β-maltose during starch breakdown. This anomer is the primary form exported to the cytosol for energy production [6].
  • α-Maltose Requirement: Cytosolic amylomaltase (disproportionating enzyme) exclusively utilizes α-maltose. Spontaneous anomerization would limit reaction rates, creating a metabolic bottleneck [6].

Maltose 1-epimerase resolves this by accelerating anomer equilibration. In Lactobacillus, MER likely facilitates maltose catabolism by generating the anomer preferred by intracellular α-glucosidases. Kinetic studies confirm spontaneous mutarotation of maltose is slow (t₁/₂ ~90 min), while MER reduces this to milliseconds [6] [10].

Physiological Implications

  • Prokaryotes: Enables efficient utilization of maltose from starch hydrolysis. Lactobacillus exploits MER to thrive in maltose-rich environments (e.g., fermented grains) [3].
  • Eukaryotes: Lacking MER, plants rely on passive mutarotation, resulting in cytosolic accumulation of both anomers. In Arabidopsis mutants deficient in amylomaltase, β-maltose predominates, disrupting sucrose synthesis [6].

Table 3: Functional Consequences of Maltose Anomerization

ContextAnomer ProductionAnomer UtilizationRole of MER
Chloroplast Starch Degradationβ-maltose (from β-amylase)Export to cytosolAbsent (plants)
Cytosolic Maltose MetabolismSpontaneously forms α-maltoseα-maltose (by amylomaltase)Accelerates α-form supply
Bacterial Maltose CatabolismExternal α/β-maltoseInternal α-maltose (presumed)Enables rapid anomer equilibration

Concluding Remarks

Properties

CAS Number

166799-98-0

Product Name

Maltose 1-epimerase

Molecular Formula

C11H9NO4S

Synonyms

Maltose 1-epimerase

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